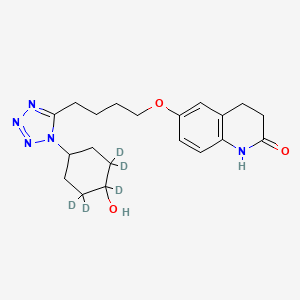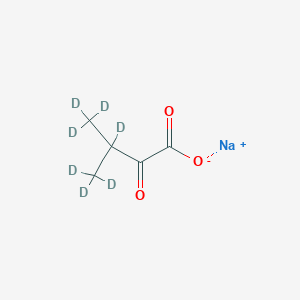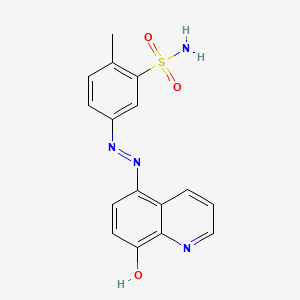
Flt3/itd-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flt3/itd-IN-4 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). These mutations, particularly internal tandem duplications (ITD), are associated with poor prognosis and aggressive disease progression . This compound is designed to inhibit the activity of these mutated receptors, thereby impeding the proliferation of leukemic cells.
Preparation Methods
The synthesis of Flt3/itd-IN-4 involves several steps, typically starting with the preparation of key intermediates through organic synthesis techniques. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Flt3/itd-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flt3/itd-IN-4 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of receptor tyrosine kinase inhibition. In biology, it helps in understanding the signaling pathways involved in cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential to treat AML by targeting the FLT3-ITD mutations .
Mechanism of Action
The mechanism of action of Flt3/itd-IN-4 involves binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in leukemic cells .
Comparison with Similar Compounds
Flt3/itd-IN-4 can be compared with other FLT3 inhibitors such as midostaurin, quizartinib, and sorafenib. While all these compounds target the FLT3 receptor, this compound is unique in its specific inhibition of the ITD mutations. This specificity may result in more effective targeting of leukemic cells with fewer off-target effects .
Similar Compounds::- Midostaurin
- Quizartinib
- Sorafenib
This compound stands out due to its targeted action against FLT3-ITD mutations, making it a promising candidate for the treatment of AML.
Properties
Molecular Formula |
C25H22N4O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-hydroxy-1H-indole-2-carbonyl)-1-benzofuran-5-yl]urea |
InChI |
InChI=1S/C25H22N4O5/c1-25(2,3)21-12-22(29-34-21)28-24(32)26-15-4-7-19-14(8-15)11-20(33-19)23(31)18-10-13-9-16(30)5-6-17(13)27-18/h4-12,27,30H,1-3H3,(H2,26,28,29,32) |
InChI Key |
RADJMCVKNQBZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OC(=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



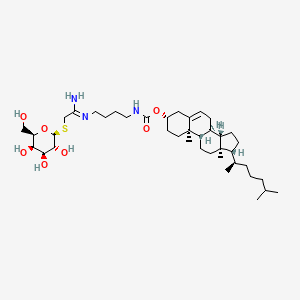
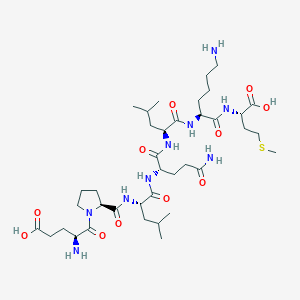


![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)



